molecular formula C9H13ClN2 B1395206 N-(Tert-butyl)-6-chloro-2-pyridinamine CAS No. 791095-83-5

N-(Tert-butyl)-6-chloro-2-pyridinamine

Cat. No.: B1395206
CAS No.: 791095-83-5
M. Wt: 184.66 g/mol
InChI Key: HFUKSNJAEZUXKF-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-chloro-2-pyridinamine (CAS: 791095-83-5) is a pyridine derivative with a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butylamine group at the 2-position. Its structural simplicity and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications.

Properties

IUPAC Name

N-tert-butyl-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUKSNJAEZUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-6-chloro-2-pyridinamine typically involves the reaction of 6-chloro-2-pyridineamine with tert-butylamine. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection under acidic conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chloro group at the 6-position undergoes substitution under palladium-catalyzed cross-coupling conditions. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSelectivity Notes
Suzuki–Miyaura CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, toluene, 60°C6-Aryl-2-pyridinamine derivatives70–85%Bromine substituents react preferentially over chlorine in mixed-halogen systems
Direct ArylationPd₂(dba)₃, CyJohnPhos, LiN(SiMe₃)₂, THF2,6-Disubstituted pyridines65%Requires strong base for deprotonation

Mechanistic Insight : The electron-withdrawing pyridine ring activates the chloro group for palladium-mediated coupling. Steric hindrance from the tert-butyl group limits reactivity at the 2-position.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

Deprotection MethodConditionsProductEfficiency
Trifluoroacetic Acid (TFA)20% TFA in DCM, 2 hr, 25°C6-Chloro-2-pyridinamine>95%
HCl in Dioxane4M HCl, reflux, 6 hrHydrochloride salt of amine88%

Application : This step is critical for generating bioactive amines in pharmaceutical intermediates .

Directed ortho-Metalation

The pyridine ring undergoes regioselective lithiation at the 4-position (ortho to the chloro group):

Lithiation ReagentQuenching AgentProductKey Use Case
n-BuLiCO₂5-Carboxy-6-chloro-2-pyridinamineSynthesis of carboxylic acids for drug candidates
LDAElectrophile (E⁺)4-Substituted pyridinesFunctionalization for SAR studies

Conditions : Requires TMEDA as a coordinating ligand and temperatures below -70°C to prevent side reactions .

Reductive Amination and Alkylation

The amine group participates in alkylation despite steric bulk:

Reaction TypeReagentsProductYield
Reductive AminationBenzaldehyde, NaBH₃CNN-Benzyl-6-chloro-2-pyridinamine55%
Mitsunobu ReactionPh₃P, DIAD, R-OHN-Alkylated derivatives40–60%

Limitation : Bulky tert-butyl group reduces reaction efficiency compared to unprotected amines.

Oxidation and Cyclization

Controlled oxidation leads to heterocyclic systems:

Oxidizing AgentConditionsProductApplication
m-CPBADCM, 0°C → 25°CPyridine N-oxide derivativesModulation of electronic properties
Cu(OAc)₂MeCN, 80°CBicyclic pyridooxazepinesCentral nervous system drug leads

Comparative Reactivity Table

PositionReactivity ProfilePreferred Reactions
C6-ClHigh (Pd-catalyzed coupling)Suzuki, Stille, Buchwald–Hartwig
C4-HModerate (via metalation)Lithiation/electrophilic trapping
N-Tert-BuLow (requires strong acid/base)Deprotection to free amine

Key Finding : The chloro group exhibits superior reactivity over the tert-butyl-protected amine in most transition-metal-mediated reactions .

Scientific Research Applications

Medicinal Chemistry

N-(Tert-butyl)-6-chloro-2-pyridinamine serves as a key intermediate in the synthesis of biologically active compounds. Its structural features facilitate the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridinamine compounds exhibit antimicrobial properties. A study indicated that modifications to the pyridine ring can enhance activity against specific bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows for various substitution reactions, leading to the creation of diverse pyridinamine derivatives.

Synthesis Pathways

  • Substitution Reactions : this compound can undergo nucleophilic substitution to form new derivatives, which can be tailored for specific applications in drug design.
  • Oxidation and Reduction Reactions : These reactions can yield N-oxides and reduced amine derivatives, expanding the library of compounds available for testing in biological assays .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Applications in Coatings and Polymers

The compound's chemical structure allows it to act as a modifier in polymer formulations, potentially enhancing properties like adhesion and thermal stability. Research indicates that incorporating such pyridine derivatives into polymer matrices can improve their mechanical properties .

Environmental Chemistry

The synthesis of this compound has been studied within the context of green chemistry. Innovative methods aim to reduce waste and improve efficiency in its production.

Green Synthesis Approaches

Recent patents describe eco-friendly processes for synthesizing related compounds, emphasizing the importance of sustainability in chemical manufacturing . These methods often utilize less hazardous reagents and solvents, aligning with contemporary environmental standards.

Biological Research

Beyond its synthetic utility, this compound has been investigated for its potential biological activities.

Case Study: Anti-inflammatory Properties

Studies have suggested that certain pyridine derivatives possess anti-inflammatory effects. Investigating this compound could reveal its efficacy in treating conditions characterized by inflammation, such as arthritis or other chronic diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(tert-Butyl)-6-chloro-2-pyridinamine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications References
This compound C₉H₁₃ClN₂ 184.67 6-Cl, 2-NH-tert-butyl High nucleophilicity; potential intermediate in drug synthesis
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate C₁₅H₂₂ClN₃O₃ 327.81 6-Cl, 5-pivalamide, 2-carbamate Increased steric hindrance; lower solubility in polar solvents
N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide C₁₀H₁₃ClN₂O₂ 228.68 2-Cl, 6-OH, 3-pivalamide Hydrogen bonding capacity; higher melting point due to polarity
tert-Butyl (6-methoxypyridin-2-yl)carbamate C₁₁H₁₆N₂O₃ 224.26 6-OCH₃, 2-carbamate Enhanced stability under acidic conditions; used in peptide coupling
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide C₁₇H₂₈ClN₂O₂Si 391.01 2-Cl, 6-silyloxy-methyl Improved hydrolytic stability; bulky substituents limit reactivity

Key Differences and Implications

Functional Groups and Reactivity :

  • The tert-butylamine group in the target compound provides strong nucleophilicity, making it suitable for alkylation or acylation reactions. In contrast, carbamate derivatives (e.g., tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate) exhibit reduced reactivity due to electron-withdrawing carbamate groups .
  • Hydroxyl-containing analogs (e.g., N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide) demonstrate higher polarity and hydrogen bonding capacity, which influence solubility and crystallinity .

The chlorine atom at the 6-position in the target compound enhances electrophilic aromatic substitution reactivity compared to methoxy or silyl-protected analogs .

Synthetic Accessibility :

  • The target compound’s synthesis is straightforward, as evidenced by high-yield (81%) condensation reactions under ambient conditions (similar to methods described in ). Derivatives with complex protecting groups (e.g., silyl ethers) require additional synthetic steps .

Applications :

  • This compound is a precursor for bioactive molecules due to its reactive amine group. Carbamate and amide derivatives are often used as protective intermediates in multistep syntheses .

Biological Activity

N-(Tert-butyl)-6-chloro-2-pyridinamine is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a nitrogen atom in a pyridine ring, with a chlorine atom positioned at the 6th carbon. This unique structure enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and biological research.

Property Details
Molecular Formula C10H13ClN2
Molecular Weight 200.68 g/mol
Solubility Soluble in organic solvents
Appearance White to off-white solid

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tert-butyl group provides steric hindrance, enhancing the compound's selectivity and binding affinity. This compound has been investigated for its role as a ligand in enzyme mechanisms and protein-ligand interactions, particularly in the context of drug development and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of cellular processes essential for bacterial viability .
  • Enzyme Inhibition : It has been shown to modulate the activity of specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Cytotoxicity : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various pyridine derivatives against Acinetobacter baumannii, this compound was evaluated for its antibacterial properties. Results showed significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of compounds similar to this compound. The study revealed that these compounds effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the pyridine ring and substituents can significantly influence biological activity. The presence of electron-donating groups enhances anti-inflammatory properties, while steric factors from the tert-butyl group contribute to improved binding affinities for target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-6-chloro-2-pyridinamine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a pyridine ring, followed by tert-butyl group introduction. For example, tert-butyl carbamate derivatives (e.g., tert-butyl (4-chloropyridin-2-yl)carbamate) can serve as intermediates, where the chloro group is introduced via chlorination of pyridine precursors . Characterization of intermediates should utilize HPLC (≥98% purity thresholds) and NMR spectroscopy (e.g., 1^1H/13^{13}C NMR for confirming tert-butyl and chloro substitution patterns) .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for removing byproducts like unreacted pyridine derivatives. Recrystallization using ethanol or acetonitrile can further enhance purity, as demonstrated for structurally similar tert-butyl-chloro pyridine compounds . GC/MS analysis post-purification ensures residual solvent removal .

Q. How can researchers verify the stability of the tert-butyl group during synthesis and storage?

  • Methodological Answer : Stability under acidic or basic conditions should be tested via TGA (thermal gravimetric analysis) and 1^1H NMR monitoring. For storage, maintain the compound at -20°C in amber vials to prevent tert-butyl cleavage, as recommended for analogous tert-butyl carbamates .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the chloro group at the 6-position of the pyridine ring be addressed?

  • Methodological Answer : Regioselective chlorination can be achieved using POCl3_3 or PCl5_5 in the presence of catalytic DMAP (dimethylaminopyridine), which directs substitution to the 6-position. This method is validated in derivatives like 2-(tert-butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide . Kinetic studies (e.g., reaction progress monitoring via HPLC) help optimize conditions .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The chloro group at the 6-position acts as a leaving group in Suzuki-Miyaura couplings. Studies on tert-butyl pyridine derivatives show that Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 catalysts enable coupling with aryl boronic acids. Mechanistic analysis via DFT calculations can elucidate electronic effects of the tert-butyl group on reaction rates .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Solubility discrepancies arise from the tert-butyl group’s hydrophobicity and the pyridine ring’s polarity. Systematic testing in binary solvent systems (e.g., DCM/MeOH gradients) with SLE (supported liquid extraction) protocols provides reproducible solubility profiles .

Q. What strategies mitigate decomposition during high-temperature reactions (e.g., >100°C)?

  • Methodological Answer : Use inert atmospheres (N2_2/Ar) and stabilizing agents like BHT (butylated hydroxytoluene) to prevent radical-mediated tert-butyl degradation. TGA/DSC (differential scanning calorimetry) data for similar compounds suggest decomposition thresholds near 150°C, guiding safe reaction temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 2
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N-(Tert-butyl)-6-chloro-2-pyridinamine

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